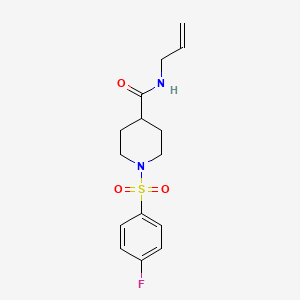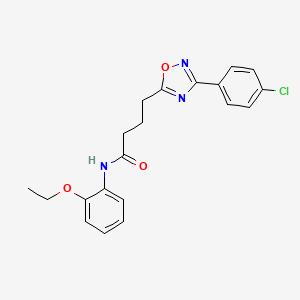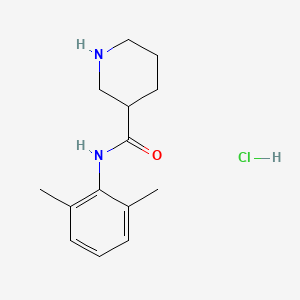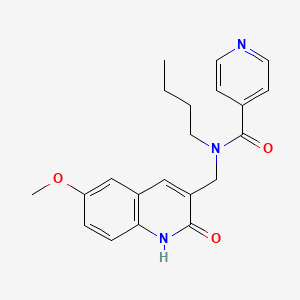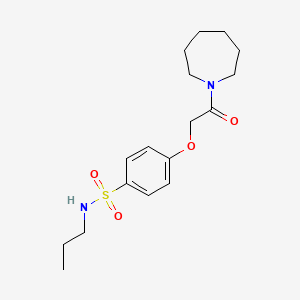
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide, also known as HNQ-012, is a novel small-molecule inhibitor that has shown potential in the treatment of various diseases.
Mechanism of Action
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide works by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an enzyme that plays a role in DNA repair and cell death. Inhibition of PARP-1 leads to an accumulation of DNA damage and ultimately cell death in cancer cells. In inflammation research, inhibition of PARP-1 leads to a reduction in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, inhibition of PARP-1 leads to the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. In cancer research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide has been shown to inhibit tumor growth in animal models. In inflammation research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide has been shown to reduce inflammation in animal models. In neurodegenerative disorder research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide is its low toxicity profile, making it a promising candidate for further research. However, one limitation is that more research is needed to determine its efficacy in humans.
Future Directions
For N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide include further preclinical studies to determine its efficacy in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, clinical trials are needed to determine its safety and efficacy in humans. Further research is also needed to determine the optimal dosage and treatment regimen for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide. Finally, research is needed to determine if N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide can be used in combination with other drugs to enhance its efficacy.
Synthesis Methods
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide can be synthesized in a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-hydroxy-7-methylquinoline, which is then reacted with 3-nitrobenzoyl chloride to form the intermediate compound. The final step involves the reaction of the intermediate compound with propylamine to form N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide has shown potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Inflammation research has shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitro-N-propylbenzamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
properties
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-9-23(21(26)16-5-4-6-18(12-16)24(27)28)13-17-11-15-8-7-14(2)10-19(15)22-20(17)25/h4-8,10-12H,3,9,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOWFFVHBDWYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

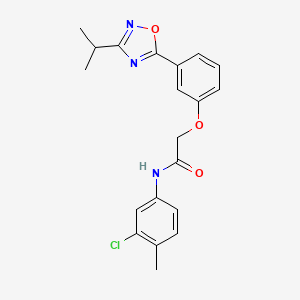
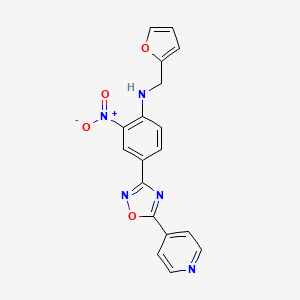
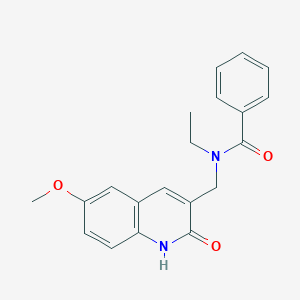
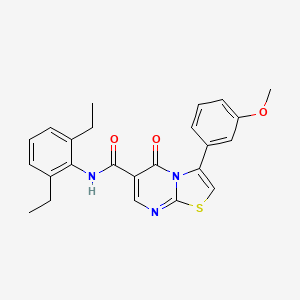
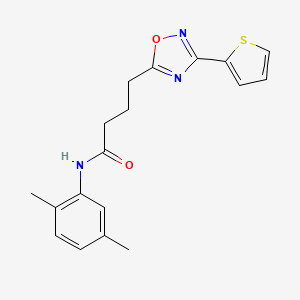


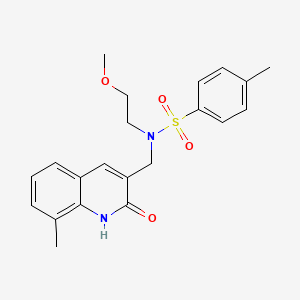
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7685899.png)
